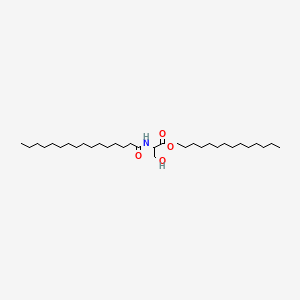

Palmitoyl myristyl serinate

Description

Properties

CAS No. |

156042-32-9 |

|---|---|

Molecular Formula |

C33H65NO4 |

Molecular Weight |

539.886 |

IUPAC Name |

tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate |

InChI |

InChI=1S/C33H65NO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)34-31(30-35)33(37)38-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31,35H,3-30H2,1-2H3,(H,34,36)/t31-/m0/s1 |

InChI Key |

XSBIBIYYGMXJED-HKBQPEDESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Palmitoyl Myristyl Serinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) myristyl serinate is a synthetic pseudo-ceramide, an N-acyl amino acid derivative that mimics the structure and function of natural ceramides (B1148491) found in the skin's stratum corneum. As a key component in advanced skincare formulations, it plays a crucial role in reinforcing the skin barrier, enhancing hydration, and modulating cellular processes. This technical guide provides a comprehensive overview of the synthesis and purification of palmitoyl myristyl serinate, including detailed experimental protocols, quantitative data, and a discussion of its biological significance in skin health.

Chemical and Physical Properties

This compound is the ester formed from the N-acylation of the amino acid L-serine with palmitic acid and subsequent esterification with myristyl alcohol. Its structure combines the hydrophilic head of the serine with long, lipophilic acyl chains, rendering it an effective skin-conditioning agent.

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 539.9 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white waxy solid | General knowledge |

| Solubility | Soluble in oils and organic solvents; insoluble in water | General knowledge |

| IUPAC Name | tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and effective approach involves a two-step process: first, the N-acylation of a protected serine derivative, followed by esterification with myristyl alcohol. The following protocol is a representative example based on established methods for the synthesis of N-acyl amino acid esters.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Palmitoylation of L-Serine Methyl Ester

This step utilizes the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base.[1][2]

-

Materials:

-

L-Serine methyl ester hydrochloride

-

Palmitoyl chloride

-

Sodium bicarbonate (NaHCO₃) or a tertiary amine (e.g., triethylamine)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

-

Procedure:

-

Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a mixture of DCM and water (2:1 v/v).

-

Cool the mixture to 0°C in an ice bath with gentle stirring.

-

Slowly add sodium bicarbonate (2.5 eq) to the mixture to neutralize the hydrochloride and create a basic environment.

-

In a separate flask, dissolve palmitoyl chloride (1.1 eq) in DCM.

-

Add the palmitoyl chloride solution dropwise to the serine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane (B92381):ethyl acetate (B1210297) (e.g., 3:1).

-

Upon completion, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-palmitoyl-L-serine methyl ester.

-

Step 2: Transesterification with Myristyl Alcohol

This step involves the esterification of the methyl ester with the long-chain myristyl alcohol, often catalyzed by an acid or base.

-

Materials:

-

N-palmitoyl-L-serine methyl ester (from Step 1)

-

Myristyl alcohol

-

p-Toluenesulfonic acid (p-TSA) or Sodium methoxide (B1231860) as a catalyst

-

Toluene or another suitable high-boiling solvent

-

-

Procedure:

-

Combine N-palmitoyl-L-serine methyl ester (1.0 eq), myristyl alcohol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.

-

Heat the mixture to reflux (approximately 110-120°C) using a Dean-Stark apparatus to remove the methanol (B129727) byproduct.

-

Monitor the reaction by TLC until the starting methyl ester is consumed (typically 8-12 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

| Reaction Step | Reactants | Key Conditions | Typical Yield |

| N-Palmitoylation | L-Serine methyl ester HCl, Palmitoyl chloride | 0°C to RT, DCM/Water, NaHCO₃ | 85-95% |

| Transesterification | N-palmitoyl-L-serine methyl ester, Myristyl alcohol | Reflux in Toluene, p-TSA catalyst | 70-85% |

Purification of this compound

Purification of the crude product is critical to remove unreacted starting materials, byproducts, and catalysts. A combination of column chromatography and recrystallization is typically employed.

Experimental Protocol: Purification

1. Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product. A starting mobile phase of 95:5 hexane:ethyl acetate, gradually increasing to 80:20, is a reasonable starting point.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

2. Recrystallization

-

Solvent System: A solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. For long-chain lipids like this compound, ethanol (B145695), isopropanol, or a mixture of hexane and acetone (B3395972) can be effective.[3]

-

Procedure:

-

Dissolve the partially purified product from column chromatography in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

-

| Purification Step | Stationary/Solvent | Key Parameters | Expected Purity |

| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate Gradient | Gradient elution, TLC monitoring | >95% |

| Recrystallization | Ethanol or Isopropanol | Slow cooling, washing with cold solvent | >99% |

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the long alkyl chains of palmitoyl and myristyl groups (multiplets around 0.8-1.6 ppm), a triplet for the terminal methyl groups (~0.88 ppm), signals for the serine backbone protons (multiplets around 3.8-4.5 ppm), and a signal for the amide proton (~6.5-7.5 ppm, broad). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups (~170-175 ppm), signals for the carbons of the long alkyl chains (~14-40 ppm), and signals for the carbons of the serine backbone (~55-70 ppm). |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 540.5 or the sodium adduct [M+Na]⁺ at m/z 562.5. Fragmentation patterns would show losses of the fatty acid chains. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the amide (~3300 cm⁻¹), C-H stretching of the alkyl chains (~2850-2950 cm⁻¹), C=O stretching of the ester and amide (~1740 cm⁻¹ and ~1640 cm⁻¹, respectively), and C-N stretching of the amide (~1540 cm⁻¹). |

Biological Significance and Signaling Pathways

Pseudo-ceramides like this compound play a significant role in skin health by mimicking the functions of endogenous ceramides. They contribute to the structural integrity of the stratum corneum and are involved in cellular signaling pathways that regulate keratinocyte differentiation and apoptosis.[4][5]

Ceramide-Mediated Keratinocyte Differentiation

Ceramides are known to promote the differentiation of keratinocytes, the primary cells of the epidermis. This process is crucial for the formation of a healthy skin barrier.

As depicted, ceramides can activate peroxisome proliferator-activated receptors (PPARs), which in turn upregulate the transcription of key differentiation markers such as involucrin, loricrin, and caspase-14.[6][7][8] These proteins are essential for the formation of the cornified envelope, a critical component of the skin barrier.

TNF-α and Ceramide Signaling

The inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can induce the production of ceramides in skin cells, which then act as second messengers in various signaling cascades, including those leading to apoptosis and further inflammation.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loricrin – an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Palmitoyl Myristyl Serinate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Structure and Properties of Palmitoyl (B13399708) Myristyl Serinate

Abstract

Palmitoyl myristyl serinate is a synthetically derived N-acyl amino acid ester with significant potential in dermatological and cosmetic applications. Its structure, comprising a serine backbone N-acylated with a palmitoyl group and esterified with a myristyl alcohol, imparts unique physicochemical properties that make it an effective skin and hair conditioning agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and purported biological activities of this compound. Drawing parallels from structurally similar molecules, this document explores its potential role in modulating ceramide metabolism and enhancing skin barrier function. Detailed, representative experimental protocols for its synthesis and analysis are provided, alongside diagrams illustrating its potential signaling pathway and experimental workflows to facilitate further research and development.

Chemical Structure and Identifiers

This compound is a complex lipid molecule derived from the amino acid serine. The structure consists of a serine molecule where the amino group is acylated with palmitic acid (a C16 saturated fatty acid) to form an amide linkage, and the carboxyl group is esterified with myristyl alcohol (a C14 saturated fatty alcohol).

-

IUPAC Name: tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate[1]

-

Synonyms: L-Serine, N-(1-oxohexadecyl)-, tetradecyl ester; Ceramide A2[1][2]

-

InChI Key: XSBIBIYYGMXJED-HKBQPEDESA-N[2]

-

SMILES: CCCCCCCCCCCCCCCC(=O)N--INVALID-LINK--C(=O)OCCCCCCCCCCCCCC[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 539.87 g/mol | [2] |

| Appearance | White to off-white solid or waxy substance | Qualitative descriptions |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Estimated water solubility: 5.349e-08 mg/L @ 25°C | The Good Scents Company[3] |

| Soluble in oils and organic solvents | Qualitative descriptions | |

| LogP (estimated) | 12.80 | The Good Scents Company[3] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem |

Biological Properties and Signaling Pathways

While direct studies on the specific biological activity of this compound are limited, research on analogous N-acyl serinols, particularly N-palmitoyl serinol, provides a strong basis for a proposed mechanism of action related to skin barrier function. The primary purported benefit of this compound is its role as a precursor or modulator of ceramide synthesis, which is essential for maintaining the integrity of the stratum corneum.

Proposed Mechanism of Action: Modulation of Ceramide Synthesis

Ceramides (B1148491) are a class of lipid molecules that are major components of the epidermal permeability barrier. A deficiency in ceramides is associated with various skin conditions, including atopic dermatitis and psoriasis. N-acylated amino acids and their derivatives are emerging as important regulators of ceramide metabolism.

The proposed mechanism for this compound, based on studies of N-palmitoyl serinol, involves the stimulation of ceramide production in keratinocytes. This stimulation may occur through the activation of the cannabinoid receptor 1 (CB1), which in turn upregulates the de novo synthesis of ceramides and the hydrolysis of sphingomyelin.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the stimulation of ceramide synthesis by an N-acyl amino acid derivative like this compound, based on the activity of N-palmitoyl serinol.

Caption: Proposed signaling pathway for ceramide synthesis stimulated by this compound.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound. These are based on general methodologies for the synthesis of N-acyl amino acid esters and should be optimized for this specific compound.

Synthesis of this compound

This protocol describes a two-step synthesis involving the N-acylation of serine followed by esterification.

Step 1: N-Palmitoylation of L-Serine

-

Materials: L-Serine, Palmitoyl Chloride, Sodium Bicarbonate, Dioxane, Water.

-

Procedure:

-

Dissolve L-Serine in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of palmitoyl chloride in dioxane to the serine solution with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Acidify the reaction mixture to precipitate the N-palmitoyl serine.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Esterification of N-Palmitoyl Serine with Myristyl Alcohol

-

Materials: N-Palmitoyl Serine, Myristyl Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-palmitoyl serine and myristyl alcohol in anhydrous DCM.

-

Add a catalytic amount of DMAP.

-

Cool the solution in an ice bath and add DCC.

-

Stir the reaction mixture overnight at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Purification by Column Chromatography

-

Materials: Crude this compound, Silica (B1680970) Gel, Hexane, Ethyl Acetate (B1210297).

-

Procedure:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure:

-

Prepare a standard solution of purified this compound in a suitable solvent (e.g., isopropanol).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms for retention time and peak area to determine purity and quantify the compound.

-

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for assessing the in vitro biological activity on ceramide production.

Conclusion

This compound is a promising molecule with applications in skin and hair care, primarily due to its role as a conditioning agent and its potential to influence the skin's natural barrier function. While direct and extensive scientific literature on this specific compound is sparse, the known functions of its constituent parts and the biological activities of similar N-acyl amino acid derivatives suggest a valuable role in ceramide metabolism. The provided technical information, including its chemical properties, a proposed signaling pathway, and representative experimental protocols, serves as a foundational guide for researchers and professionals in drug development and cosmetic science to further explore and harness the potential of this compound. Further experimental validation of its physicochemical properties and detailed elucidation of its biological mechanisms of action are warranted to fully realize its therapeutic and cosmetic applications.

References

Palmitoyl Myristyl Serinate: An In-Depth Technical Guide to its Mechanism of Action in Skin Barrier Restoration

For the attention of: Researchers, Scientists, and Drug Development Professionals

- an in-depth technical guide or whitepaper on the core.

December 21, 2025

Abstract

The integrity of the skin barrier is fundamental to cutaneous health, preventing excessive transepidermal water loss (TEWL) and protecting against environmental insults. Ceramides (B1148491) are critical lipid components of the stratum corneum, essential for maintaining this barrier. Palmitoyl (B13399708) myristyl serinate is a synthetic pseudo-ceramide designed to support and enhance the skin's natural barrier function. This technical guide delineates the core mechanism of action of palmitoyl myristyl serinate, focusing on its role in stimulating the de novo ceramide synthesis pathway. While direct quantitative data for this compound is limited in publicly available literature, this paper will leverage data from the closely related compound, N-palmitoyl serinol (PS), to illustrate the anticipated biochemical effects and provide a framework for future research. This guide will detail the relevant signaling pathways, present quantitative data in structured tables, and provide comprehensive experimental protocols for key analytical methods.

Introduction: The Imperative of a Healthy Skin Barrier

The stratum corneum, the outermost layer of the epidermis, functions as a sophisticated barrier, often likened to a "brick and mortar" structure. In this model, corneocytes ("bricks") are embedded in a lipid-rich extracellular matrix ("mortar"). This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids. A deficiency in any of these components, particularly ceramides, can lead to a compromised skin barrier, characterized by increased TEWL, dryness, and a heightened susceptibility to irritants and allergens. Such a state is a hallmark of various dermatological conditions, including atopic dermatitis and psoriasis.

This compound is a synthetic molecule engineered to mimic the structure and function of natural ceramides. Its mechanism of action is believed to involve the stimulation of the endogenous ceramide production pathway, thereby reinforcing the skin's natural barrier from within.

The De Novo Ceramide Synthesis Pathway: The Core Mechanism

The primary mechanism by which this compound is proposed to enhance the skin barrier is through the stimulation of the de novo ceramide synthesis pathway. This pathway is the fundamental process by which cells produce new ceramide molecules.

The initial and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) . SPT is a heterodimeric enzyme composed of two main subunits, SPTLC1 and SPTLC2. The activity of SPT is a critical control point for the overall rate of ceramide synthesis.

It is hypothesized that this compound, or its metabolic derivatives, acts as a signaling molecule or a substrate precursor that upregulates the expression and/or activity of SPT, leading to an increased production of ceramides.

Figure 1: Proposed signaling pathway for this compound.

Quantitative Data on Ceramide Synthesis and Skin Barrier Function

Table 1: Effect of N-Palmitoyl Serinol (PS) on Total Ceramide Content in Human Keratinocytes (HaCaT cells)

| Treatment Time (hours) | Concentration of PS (µM) | Mean Increase in Total Ceramide Content (%) vs. Control |

| 1 | 25 | 25 |

| 2 | 25 | 40 |

| 4 | 25 | 60 |

| 24 | 25 | 35 |

Data extrapolated from a study on N-palmitoyl serinol and presented for illustrative purposes.

Table 2: Effect of N-Palmitoyl Serinol (PS) on Long-Chain Ceramide Species in IL-4 Treated Human Keratinocytes

| Ceramide Species | Treatment | Mean Increase vs. IL-4 Control (%) |

| C22:0 Ceramide | 25 µM PS | ~50 |

| C24:0 Ceramide | 25 µM PS | ~60 |

| C24:1 Ceramide | 25 µM PS | ~45 |

Data extrapolated from a study on N-palmitoyl serinol and presented for illustrative purposes.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the mechanism of action of compounds like this compound.

Quantification of Ceramide Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the extraction and quantification of ceramides from cultured human keratinocytes.

I. Materials and Reagents:

-

Cultured human keratinocytes (e.g., HaCaT cells)

-

This compound (or test compound)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform (B151607), Water (LC-MS grade)

-

Internal standards (e.g., C17:0 ceramide)

-

LC-MS/MS system (e.g., Triple Quadrupole)

II. Experimental Workflow:

Figure 2: LC-MS/MS experimental workflow for ceramide analysis.

III. Detailed Steps:

-

Cell Culture and Treatment: Plate human keratinocytes at a suitable density and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for specified time points.

-

Cell Harvesting: Wash the cells with ice-cold PBS and harvest by scraping.

-

Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method. Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet. Vortex thoroughly.

-

Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic layers.

-

Organic Phase Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18). Use a gradient elution program to separate the different ceramide species. Detect and quantify the ceramides using multiple reaction monitoring (MRM) in positive ion mode.

Gene Expression Analysis of SPTLC1 and SPTLC2 by RT-qPCR

This protocol describes the measurement of SPTLC1 and SPTLC2 mRNA levels in human keratinocytes following treatment.

I. Materials and Reagents:

-

Cultured human keratinocytes

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for SPTLC1, SPTLC2, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

II. Experimental Workflow:

Figure 3: RT-qPCR experimental workflow.

III. Detailed Steps:

-

Cell Culture and Treatment: As described in section 4.1.

-

Total RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR instrument. Set up reactions containing cDNA, qPCR master mix, and specific primers for SPTLC1, SPTLC2, and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of SPTLC1 and SPTLC2 in the treated samples compared to the control samples, normalized to the housekeeping gene.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a key indicator of skin barrier function. A decrease in TEWL signifies an improvement in the barrier's ability to retain moisture.

I. Instrumentation:

-

Tewameter® or similar open-chamber evaporimeter.

II. Protocol:

-

Acclimatization: Subjects should acclimatize to the measurement room conditions (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements.

-

Measurement Site Selection: Define and mark the measurement sites on the skin (e.g., volar forearm).

-

Baseline Measurement: Take baseline TEWL measurements before the application of any product.

-

Product Application: Apply a standardized amount of the product containing this compound to the designated test sites. A control site should be left untreated or treated with a vehicle.

-

Post-Application Measurements: Perform TEWL measurements at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis: Calculate the change in TEWL from baseline for both the treated and control sites. A statistically significant decrease in TEWL at the treated site compared to the control indicates an improvement in skin barrier function.

Conclusion and Future Directions

This compound holds significant promise as an agent for skin barrier restoration by potentially stimulating the de novo synthesis of ceramides. While direct, quantitative evidence for its effects is still emerging, the mechanistic framework and data from analogous compounds strongly support its proposed mode of action.

Future research should focus on conducting robust in vitro and clinical studies to generate specific quantitative data on the effects of this compound on:

-

Ceramide profiles in human skin.

-

The gene and protein expression of key enzymes in the ceramide synthesis pathway, including SPTLC1 and SPTLC2.

-

Clinical endpoints of skin barrier function, such as TEWL and skin hydration, in various populations, including those with compromised skin conditions.

Such data will be invaluable for drug development professionals and scientists in formulating and validating effective new therapies for the maintenance and repair of the skin barrier.

Palmitoyl Myristyl Serinate: An In-Depth Technical Guide to a Synthetic Ceramide Analogue for Skin Barrier Restoration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Myristyl Serinate is a synthetic ceramide analogue designed for applications in dermatology and cosmetics to support and repair the skin's natural barrier function. As a structural mimic of endogenous ceramides (B1148491), it holds potential for the management of skin conditions characterized by a compromised barrier, such as atopic dermatitis and xerosis. This technical guide provides a comprehensive overview of Palmitoyl Myristyl Serinate, including its synthesis, proposed mechanism of action based on a closely related analogue, and relevant experimental protocols for its evaluation. Due to the limited availability of direct research on this compound, this guide leverages in-depth data from studies on the structurally similar compound, N-Palmitoyl Serinol (PS), to infer its potential biological activity and signaling pathways.

Introduction: The Role of Ceramides and Synthetic Analogues in Skin Health

The stratum corneum, the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. This barrier is critically dependent on the unique lipid composition of the intercellular space, which is predominantly composed of ceramides, cholesterol, and free fatty acids.[1] Ceramides, a complex family of sphingolipids, are essential for maintaining the structural integrity of the lipid lamellae, thereby preventing transepidermal water loss (TEWL) and protecting against the ingress of allergens and pathogens.[2][3]

In several inflammatory skin conditions, such as atopic dermatitis (AD), a significant reduction in total ceramide content and alterations in the ceramide profile have been observed.[3] This deficiency compromises the skin's barrier function, leading to the characteristic symptoms of dryness, pruritus, and inflammation. Consequently, the topical application of lipids, particularly ceramides and their synthetic analogues (pseudoceramides), has become a cornerstone of therapy for these conditions.[2] Synthetic analogues like this compound offer advantages in terms of purity, stability, and cost-effectiveness compared to natural ceramides.[3]

This compound: Structure and Synthesis

This compound is a synthetic N-acyl amino acid ester. Its structure is designed to mimic the basic architecture of natural ceramides, featuring fatty acid chains linked to a serine backbone.

Chemical Structure:

-

IUPAC Name: tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate[4]

-

Molecular Formula: C₃₃H₆₅NO₄[4]

-

Synonyms: Ceramide A2[4]

Synthesis:

The synthesis of this compound is typically achieved through a multi-step process involving condensation and esterification reactions.[5][6]

-

N-acylation of Serine: The process begins with the condensation of palmitic acid with the amino acid serine. This reaction forms an N-palmitoyl serine intermediate.

-

Esterification: The carboxyl group of the N-palmitoyl serine is then esterified with myristyl alcohol. This step is typically carried out in the presence of a catalyst to facilitate the reaction.[6]

-

Purification: The final product is purified to remove unreacted starting materials and byproducts, yielding the solid or waxy this compound.[6]

Proposed Mechanism of Action: Insights from N-Palmitoyl Serinol

Structural Similarity to N-Palmitoyl Serinol

N-Palmitoyl Serinol (Hexadecanamide, N-[2-Hydroxy-1-(hydroxymethyl)ethyl]-) and this compound both feature a palmitoyl group attached to a serine-derived backbone. The key difference lies in the modification of the carboxyl group of serine: in PS, it is reduced to a hydroxymethyl group, while in this compound, it is esterified with myristyl alcohol. This structural similarity suggests that they may interact with similar biological targets and elicit comparable cellular responses.

The CB1 Receptor-Mediated Signaling Pathway

Studies on N-Palmitoyl Serinol in human epidermal keratinocytes (HaCaT cells) have elucidated a signaling pathway that leads to increased ceramide synthesis. It is plausible that this compound activates a similar cascade:

-

CB1 Receptor Activation: As an analogue of the endocannabinoid N-palmitoyl ethanolamine, PS is proposed to bind to and activate the cannabinoid receptor 1 (CB1).[3]

-

Stimulation of Ceramide Synthesis Enzymes: Activation of the CB1 receptor leads to the upregulation of key enzymes involved in the two major ceramide synthesis pathways:

-

De Novo Synthesis: Increased activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.

-

Sphingomyelin (B164518) Hydrolysis: Enhanced activity of sphingomyelinase (SMase), which hydrolyzes sphingomyelin to generate ceramide.

-

This dual action results in an overall increase in cellular ceramide levels, thereby contributing to the restoration of the skin barrier.

Quantitative Data (Based on N-Palmitoyl Serinol)

The following tables summarize the quantitative findings from in vitro studies on N-Palmitoyl Serinol (PS) in an inflammation model using IL-4-treated human keratinocytes. These data illustrate the potential efficacy of structurally similar synthetic ceramide analogues in modulating ceramide levels.

Table 1: Effect of N-Palmitoyl Serinol on Total Ceramide Content

| Treatment Condition | Total Ceramide Content (Relative to Control) | Statistical Significance (p-value) |

| Control (Vehicle) | 100% | - |

| IL-4 (50 ng/mL) | Decreased | < 0.01 |

| IL-4 + PS (25 µM) | Significantly Increased vs. IL-4 alone | < 0.01 |

| IL-4 + PS + AM-251 (CB1 inhibitor) | No significant increase vs. IL-4 alone | Not significant |

Table 2: Effect of N-Palmitoyl Serinol on Ceramide Synthesis Enzyme Activity

| Enzyme | Activity Change with PS Treatment (in IL-4 model) | Statistical Significance (p-value) |

| Serine Palmitoyltransferase (SPT) | Increased | < 0.01 |

| Ceramide Synthase (CerS) 2 & 3 | Increased | < 0.01 |

| Neutral Sphingomyelinase (nSMase) | Increased | < 0.01 |

| Acid Sphingomyelinase (aSMase) | Increased | < 0.01 |

Table 3: Effect of N-Palmitoyl Serinol on Specific Long-Chain Ceramide Species

| Ceramide Species | Change with PS Treatment (in IL-4 model) |

| C22:0 Ceramide | Increased |

| C24:0 Ceramide | Increased |

| C24:1 Ceramide | Increased |

| C26:0 Ceramide | Increased |

| C26:1 Ceramide | Increased |

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments that can be employed to evaluate the efficacy of this compound as a synthetic ceramide analogue.

In Vitro Model of Atopic Dermatitis

-

Objective: To create a cellular model that mimics the inflammatory and barrier-disrupted state of atopic dermatitis skin.

-

Methodology:

-

Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured to confluence.

-

Inflammatory Stimulation: The keratinocyte monolayer is treated with a cytokine cocktail, typically including IL-4 and IL-13, to induce an AD-like phenotype, characterized by reduced expression of barrier proteins.[7]

-

Treatment: The stimulated cells are then treated with various concentrations of this compound.

-

Analysis: Endpoints for analysis include gene and protein expression of barrier components, ceramide levels, and cell viability.

-

Quantification of Ceramide Levels

-

Objective: To measure the effect of this compound on the production of endogenous ceramides in keratinocytes.

-

Methodology:

-

Lipid Extraction: Following treatment, lipids are extracted from the keratinocytes using a solvent system such as chloroform/methanol.

-

Quantification: Ceramide species are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] This technique allows for the separation and sensitive detection of individual ceramide species based on their mass-to-charge ratio.

-

Data Analysis: The abundance of each ceramide species is normalized to an internal standard and total protein content.

-

Gene Expression Analysis of Skin Barrier Proteins

-

Objective: To determine if this compound can modulate the expression of genes crucial for skin barrier integrity, such as filaggrin (FLG) and loricrin (LOR).

-

Methodology:

-

RNA Extraction: Total RNA is isolated from treated and control keratinocytes.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., FLG, LOR, involucrin) are quantified by qPCR using specific primers. Gene expression is typically normalized to a housekeeping gene.

-

Measurement of Transepidermal Water Loss (TEWL) in Reconstructed Human Epidermis

-

Objective: To assess the functional impact of this compound on the barrier integrity of a 3D skin model.

-

Methodology:

-

Model System: A commercially available reconstructed human epidermis (RHE) model is used.

-

Barrier Disruption (Optional): The barrier of the RHE can be compromised using methods like tape stripping or treatment with detergents to mimic a diseased state.

-

Topical Application: this compound is applied topically to the surface of the RHE.

-

TEWL Measurement: At various time points after application, TEWL is measured using a Tewameter®. A decrease in TEWL indicates an improvement in barrier function.[9]

-

Conclusion and Future Directions

This compound is a promising synthetic ceramide analogue with the potential to enhance skin barrier function. While direct experimental data for this specific molecule is currently limited, the extensive research on the structurally similar compound, N-Palmitoyl Serinol, provides a strong rationale for its proposed mechanism of action involving the stimulation of endogenous ceramide synthesis via the CB1 receptor.

Future research should focus on conducting direct in vitro and in vivo studies on this compound to validate this proposed mechanism and to quantify its efficacy in restoring a compromised skin barrier. Head-to-head comparisons with other synthetic and natural ceramides would also be valuable in establishing its relative potency and clinical utility. Such studies are essential for substantiating its role in the development of next-generation dermatological and cosmetic products for the management of dry and inflammatory skin conditions.

References

- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 2. alcyomics.com [alcyomics.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C33H65NO4 | CID 54485594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. This compound - Descrizione [tiiips.com]

- 7. straticell.com [straticell.com]

- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Palmitoyl Myristyl Serinate and Lipid Metabolism: A Whitepaper on Current Scientific Understanding

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature. The role of Palmitoyl (B13399708) Myristyl Serinate in systemic lipid metabolism has not been a subject of direct scientific investigation. Therefore, this paper will discuss the compound's known properties and extrapolate potential metabolic implications based on the well-documented roles of its constituent molecules: palmitic acid, myristic acid, and serine. This analysis is intended to be theoretical and for informational purposes only.

Abstract

Palmitoyl myristyl serinate is a synthetic compound primarily utilized in the cosmetics industry as a skin-conditioning agent.[1][2][3] A thorough review of current scientific literature reveals a significant lack of research into its direct role in systemic lipid metabolism. This whitepaper aims to bridge this knowledge gap by providing a detailed analysis of the metabolic functions of its precursors: palmitic acid, myristic acid, and the amino acid serine. By understanding the well-established pathways these molecules influence, we can construct a hypothetical framework for the potential metabolic impact of this compound upon absorption and catabolism. This document will delve into the roles of its components in fatty acid synthesis and oxidation, ceramide and sphingolipid metabolism, and cellular signaling. While no quantitative data or specific experimental protocols for this compound exist in the context of lipid metabolism, this paper will present relevant data for its constituent parts and outline general experimental approaches for future investigation. All signaling pathways and molecular relationships are visualized using Graphviz diagrams to ensure clarity.

Introduction to this compound

This compound is a synthetic molecule produced through the condensation of palmitic acid and serine, followed by esterification with myristyl alcohol.[4] Its chemical formula is C33H65NO4.[5] In the cosmetic industry, it is valued for its emollient and moisturizing properties.[1] Beyond this application, there is a notable absence of studies investigating its absorption, distribution, metabolism, and excretion (ADME) profile, or its effects on metabolic pathways in biological systems.

Chemical Structure and Synthesis

The structure of this compound consists of a serine backbone to which palmitic acid is attached via an amide bond, and myristic acid (as myristyl alcohol) is attached via an ester bond.

Caption: A simplified diagram illustrating the synthetic pathway of this compound.

Hypothetical Role in Lipid Metabolism Based on Constituent Components

In the absence of direct research, we can hypothesize the potential metabolic fate and effects of this compound by examining its constituent molecules. Upon potential enzymatic hydrolysis in the body, it would yield palmitic acid, myristic acid, and serine.

Palmitic Acid: A Central Player in Lipid Metabolism

Palmitic acid is the most common saturated fatty acid in the human body and can be obtained from the diet or synthesized endogenously.[6] It plays several crucial roles:

-

Energy Storage and Production: Palmitic acid is a major component of triglycerides, the primary form of energy storage in adipose tissue.[7] Through beta-oxidation, it can be broken down to produce a significant amount of ATP.[8]

-

Structural Component: It is a key building block for phospholipids (B1166683) and sphingolipids, which are essential components of cellular membranes.[7]

-

Cell Signaling: Palmitic acid is a precursor for the synthesis of signaling molecules and can be involved in the palmitoylation of proteins, a post-translational modification that affects protein function and localization.[6]

-

Ceramide Synthesis: Palmitic acid is a primary substrate, along with serine, for the de novo synthesis of ceramides (B1148491), which are central to sphingolipid metabolism and have significant signaling roles.[9][10]

Excessive levels of palmitic acid have been linked to insulin (B600854) resistance and an increased risk of cardiovascular disease.[11][12]

Myristic Acid: A Modulator of Cellular Processes

Myristic acid is a 14-carbon saturated fatty acid also found in the diet.[13] Its metabolic roles include:

-

Protein Myristoylation: Myristic acid is used for the N-myristoylation of proteins, a lipid modification that is crucial for membrane targeting and signal transduction.[14]

-

Energy Source: Like other fatty acids, myristic acid can be utilized for energy production via beta-oxidation.

-

Influence on Cholesterol Levels: Dietary myristic acid has been shown to raise LDL cholesterol levels.[13]

-

Inflammation and Insulin Resistance: Some studies suggest that a diet supplemented with myristic acid can increase adipose inflammation and systemic insulin resistance in mice.[15]

Serine: A Metabolically Versatile Amino Acid

Serine is a non-essential amino acid that can be synthesized in the body and plays a central role in numerous metabolic pathways:[16][17]

-

Protein Synthesis: As an amino acid, its primary role is as a building block for proteins.[18]

-

One-Carbon Metabolism: Serine is a major source of one-carbon units for the synthesis of nucleotides (purines and pyrimidines), and for methylation reactions.[19]

-

Precursor for other Molecules: It is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids such as phosphatidylserine.[20]

-

Sphingolipid Synthesis: Serine is a crucial substrate, along with palmitoyl-CoA, for the initial and rate-limiting step of de novo sphingolipid synthesis, catalyzed by the enzyme serine palmitoyltransferase (SPT).[21][22][23]

Potential Involvement in Sphingolipid and Ceramide Metabolism

Given that two of its three components, palmitic acid and serine, are the direct precursors for ceramide synthesis, the most significant hypothetical role of this compound in lipid metabolism would be its contribution to the sphingolipid pool.

The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[24][25] This is the rate-limiting step in sphingolipid biosynthesis.[21] The resulting 3-ketosphinganine is then reduced and acylated to form dihydroceramide, which is subsequently desaturated to yield ceramide.[9][26] Ceramide sits (B43327) at the center of sphingolipid metabolism and can be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down.[27][28]

Caption: The central role of palmitate and serine in the de novo synthesis of ceramides and other sphingolipids.

Quantitative Data

As there have been no studies on the metabolic effects of this compound, there is no quantitative data to present in tabular format regarding its impact on lipid profiles or metabolic markers. For reference, the typical physiological roles and impacts of its constituent fatty acids are summarized below.

| Component | Typical Dietary Source | Key Metabolic Functions | Potential Health Implications of Excess |

| Palmitic Acid | Palm oil, meat, dairy | Energy source, structural component of membranes, protein palmitoylation, precursor for ceramide synthesis | Increased LDL cholesterol, insulin resistance, pro-inflammatory effects |

| Myristic Acid | Coconut oil, palm kernel oil, dairy | Energy source, protein myristoylation | Increased LDL cholesterol, potential for increased inflammation and insulin resistance |

Experimental Protocols

To investigate the role of this compound in lipid metabolism, a series of in vitro and in vivo experiments would be necessary. The following are general protocols that could be adapted for this purpose.

In Vitro Studies: Cellular Metabolism

-

Objective: To determine if this compound can be taken up by cells and incorporated into metabolic pathways.

-

Cell Lines: Hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), and myocytes (e.g., C2C12).

-

Methodology:

-

Synthesize radiolabeled this compound (e.g., with ¹⁴C or ³H).

-

Incubate cell lines with the labeled compound at various concentrations and time points.

-

Lyse the cells and perform lipid extraction.

-

Analyze the lipid fractions using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify radiolabeled metabolites.

-

Quantify the incorporation of the label into triglycerides, phospholipids, and sphingolipids.

-

In Vivo Studies: Animal Models

-

Objective: To assess the effects of dietary supplementation with this compound on systemic lipid metabolism and metabolic health in an animal model.

-

Animal Model: C57BL/6 mice, a common model for diet-induced obesity and insulin resistance.

-

Methodology:

-

Divide mice into groups: control diet, high-fat diet (HFD), and HFD supplemented with this compound.

-

Monitor food intake, body weight, and body composition over a period of several weeks.

-

Perform glucose and insulin tolerance tests to assess metabolic function.

-

At the end of the study, collect blood and tissues (liver, adipose tissue, muscle).

-

Analyze plasma for lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers.

-

Perform lipidomics analysis on tissues to determine changes in the lipid composition, particularly sphingolipids and ceramides.

-

Caption: A flowchart outlining a potential experimental design to study the in vivo metabolic effects of this compound.

Conclusion and Future Directions

Currently, this compound is recognized solely for its role as a cosmetic ingredient. There is no direct scientific evidence to support a role for this compound in systemic lipid metabolism. However, based on the well-established metabolic functions of its constituent molecules—palmitic acid, myristic acid, and serine—it is plausible that if absorbed and metabolized, this compound could serve as a source for these key metabolic precursors. Its most direct hypothetical impact would be on the synthesis of ceramides and other sphingolipids, given that it contains the two essential building blocks for this pathway.

Future research is required to determine the bioavailability and metabolic fate of this compound. The experimental workflows proposed in this whitepaper provide a starting point for investigating its potential effects on cellular and systemic lipid metabolism. Such studies would be crucial in determining whether this compound has any biological activity beyond its current application in cosmetics and if it holds any potential for therapeutic development in the context of metabolic diseases. Until such research is conducted, its role in lipid metabolism remains purely speculative.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound - Cosmetic Analysis [cosmeticanalysis.com]

- 4. ewg.org [ewg.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 11. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 12. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]

- 13. Myristic acid - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | Semantic Scholar [semanticscholar.org]

- 18. Serine: The Multifunctional Amino Acid in Human Health — My Complete Health ND [mycompletehealthnd.com]

- 19. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 20. mdpi.com [mdpi.com]

- 21. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 22. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 23. proteopedia.org [proteopedia.org]

- 24. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 25. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Ceramide - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. Sphingolipid - Wikipedia [en.wikipedia.org]

The Technical Profile of Palmitoyl Myristyl Serinate: A Guide for Researchers

FOR IMMEDIATE RELEASE

This technical whitepaper provides a comprehensive overview of Palmitoyl Myristyl Serinate, a synthetic ceramide analogue, for researchers, scientists, and professionals in drug development and cosmetic science. This document outlines its chemical properties, synthesis, and known biological functions, with a focus on its role in skin and hair care. Detailed experimental protocols for analysis and diagrams of relevant signaling pathways are also presented to facilitate further research and application.

Core Chemical and Physical Data

This compound, also known as Ceramide A2, is a synthetic lipid designed to mimic the structure and function of natural ceramides (B1148491) found in the skin and hair.[1][2][3] It is valued in cosmetic and dermatological formulations for its conditioning and barrier-enhancing properties.[4]

| Property | Value | Source |

| CAS Number | 156042-32-9 | |

| Molecular Weight | ~539.9 g/mol | |

| Molecular Formula | C33H65NO4 | |

| Synonyms | Ceramide A2, L-Serine, N-(1-oxohexadecyl)-, tetradecyl ester | [1][2][3] |

| Physical Form | Waxy solid | |

| Solubility | Soluble in oils and organic solvents |

Synthesis and Production

The synthesis of this compound is typically achieved through a multi-step chemical process. The general workflow involves the esterification of serine with myristyl alcohol, followed by the acylation of the amino group with palmitic acid.

A representative synthesis workflow is outlined below:

Biological Function and Mechanism of Action

As a ceramide analogue, this compound functions primarily by reinforcing the natural lipid barrier of the skin and the structural integrity of the hair cuticle.

In Skin: Ceramides are crucial components of the stratum corneum, the outermost layer of the epidermis. They are key to maintaining the skin's barrier function, which prevents excessive water loss and protects against environmental aggressors. A deficiency in ceramides is associated with various skin conditions, including atopic dermatitis and psoriasis.[5] Synthetic ceramides like this compound can help replenish these lipids, improving skin hydration and barrier function.

In Hair: Within the hair shaft, ceramides act as a cementing substance, holding the cuticle cells together. This contributes to the hair's strength, elasticity, and shine. This compound, when applied topically, can help to repair and protect damaged hair.

While direct signaling pathways for this compound are not extensively documented, the broader class of ceramides is known to be involved in various cellular signaling cascades that regulate cell differentiation, proliferation, and apoptosis.[6][7] It is plausible that synthetic ceramides engage similar pathways. One study on synthetic ceramides demonstrated their potential to stimulate hair growth by modulating the Wnt/β-catenin and BMP signaling pathways in dermal papilla cells.[8][9]

Below is a proposed signaling pathway for the induction of hair growth by synthetic ceramides:

Experimental Protocols

The analysis and quantification of this compound in cosmetic formulations or biological samples typically rely on chromatographic techniques coupled with mass spectrometry.

Protocol 1: Quantification of Ceramides in Cosmetic Products by LC-MS

This protocol is adapted from established methods for ceramide analysis.[10][11]

1. Sample Preparation:

-

Accurately weigh 100 mg of the cosmetic product into a glass vial.

-

Add 5 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

-

Vortex for 2 minutes to extract the lipids.

-

Centrifuge at 3000 rpm for 10 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the mobile phase for LC-MS analysis.

2. LC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: Start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Monitor for the protonated molecular ion [M+H]+ of this compound.

3. Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Calculate the concentration in the sample by comparing its peak area to the calibration curve.

The workflow for this analytical protocol is as follows:

Protocol 2: In Vitro Skin Model for Efficacy Testing

The efficacy of this compound can be assessed using commercially available 3D reconstructed human epidermis models.[12][13][14]

1. Model Preparation:

-

Culture the reconstructed human epidermis tissues according to the manufacturer's instructions until a fully differentiated stratum corneum is formed.

2. Treatment:

-

Prepare a formulation containing this compound at a relevant concentration (e.g., 1-5%).

-

Apply a defined amount of the formulation topically to the surface of the tissue models.

-

Use a placebo formulation (without this compound) as a negative control.

-

Incubate the treated tissues for a specified period (e.g., 24-48 hours).

3. Assessment of Barrier Function:

-

Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter to assess the integrity of the skin barrier. A lower TEWL value indicates a more intact barrier.

-

Histology: Fix, embed, and section the tissues for histological analysis (e.g., H&E staining) to observe the morphology of the stratum corneum.

-

Lipid Analysis: Extract lipids from the tissue models and analyze the ceramide content using LC-MS as described in Protocol 1 to confirm the incorporation of this compound.

Conclusion

This compound is a well-characterized synthetic ceramide with significant potential in dermatological and cosmetic applications. Its ability to support the skin's natural barrier and improve hair quality makes it a valuable ingredient. The provided technical data, synthesis overview, proposed mechanisms of action, and experimental protocols offer a solid foundation for researchers to further explore and utilize this compound in their work. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its biological activity.

References

- 1. ulprospector.com [ulprospector.com]

- 2. specialchem.com [specialchem.com]

- 3. ulprospector.com [ulprospector.com]

- 4. specialchem.com [specialchem.com]

- 5. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesized Ceramide Induces Growth of Dermal Papilla Cells with Potential Contribution to Hair Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of ceramides in cosmetics by reversed-phase liquid chromatography/electrospray ionization mass spectrometry with collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 12. Development of a tissue-engineered skin model with epidermal, dermal and hypodermal components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances [frontiersin.org]

- 14. dermatologytimes.com [dermatologytimes.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Palmitoyl (B13399708) Myristyl Serinate

Introduction

Palmitoyl myristyl serinate is a synthetic lipoamino acid, structurally composed of palmitic and myristic acid chains linked to the amino acid serine.[1] It is primarily utilized in the cosmetics and personal care industry as a skin conditioning agent, emollient, and moisturizer, contributing to the suppleness and barrier function of the skin.[1][2] Its synthesis is typically achieved through the esterification of palmitic and myristic acids with serine.[1] Another described method involves the condensation of palmitic acid with serine, followed by esterification with myristyl alcohol.[3] This document provides a comprehensive technical overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to generate further quantitative data.

Physicochemical Properties

This compound is generally found as a white to off-white solid or waxy substance with a mild, characteristic odor.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | Reference(s) |

| Appearance | White to off-white solid or waxy substance | [1] |

| Molecular Formula | C₃₃H₆₅NO₄ | [4] |

| Molecular Weight | 539.9 g/mol | [4] |

| IUPAC Name | tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate | [4] |

| CAS Number | 156042-32-9 | [4] |

| pH (in formulation) | Generally neutral, around 6-7 | [1] |

Solubility Profile

The lipophilic nature of the palmitoyl and myristyl chains combined with the hydrophilic serine headgroup gives this compound its amphiphilic character, which dictates its solubility.

Qualitative Solubility Data

Existing literature indicates that this compound exhibits the following solubility characteristics:

-

Water: Limited solubility.[1] An estimated water solubility is reported as 5.349 x 10⁻⁸ mg/L at 25 °C, indicating it is practically insoluble in aqueous media.[5]

-

Oils and Organic Solvents: Soluble in oils and organic solvents.[1] The specific organic solvents are not detailed in the available literature, but based on its structure, it is expected to be soluble in non-polar to weakly polar organic solvents.[6]

Quantitative Solubility Data

Currently, there is a lack of publicly available quantitative solubility data for this compound in common cosmetic and pharmaceutical solvents. To address this, a standardized experimental protocol is provided below for researchers to determine the solubility in relevant vehicles.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Example: Caprylic/Capric Triglyceride | 25 | Data to be determined | Isothermal Shake-Flask |

| Example: Isopropyl Myristate | 25 | Data to be determined | Isothermal Shake-Flask |

| Example: Ethanol | 25 | Data to be determined | Isothermal Shake-Flask |

| Example: Propylene Glycol | 25 | Data to be determined | Isothermal Shake-Flask |

| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Isothermal Shake-Flask |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Equilibration: Place the containers in a constant temperature shaker bath (e.g., at 25°C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the samples at a controlled temperature.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Accurately dilute the aliquot with a suitable solvent in which this compound is freely soluble to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[7]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in g/100 mL or other appropriate units.

Stability Profile

The stability of this compound is crucial for its formulation into effective and safe products with an adequate shelf-life.

General Stability Information

This compound is reported to be stable under normal storage conditions.[1] However, it is recommended to protect it from extreme temperatures.[1] The molecule contains ester and amide linkages, which are susceptible to hydrolysis under acidic or basic conditions. The fatty acid chains, although saturated, could be susceptible to long-term oxidation at elevated temperatures.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies are essential. These studies intentionally stress the molecule to identify potential degradation pathways and products, which is critical for developing stable formulations and analytical methods.[8][9]

Table 3: Template for Forced Degradation Study of this compound

| Stress Condition | Parameters | Observation | % Degradation | Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data to be determined | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data to be determined | Data to be determined | Data to be determined |

| Oxidative | 3% H₂O₂, RT, 24h | Data to be determined | Data to be determined | Data to be determined |

| Thermal | 80°C, 72h (solid state) | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | UV/Vis light, solid & solution | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water to ensure solubility). For thermal and photolytic studies, also test the compound in its solid state.

-

Application of Stress:

-

Acid/Base Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C).

-

Oxidation: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid sample and a solution to high temperature (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the extent of degradation.

-

Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute samples as necessary for quantification.

-

Analysis:

-

Use a stability-indicating HPLC method (e.g., a gradient reversed-phase method) to separate the parent compound from its degradation products.

-

Quantify the remaining parent compound to determine the percentage of degradation.

-

Use HPLC-MS/MS to identify the mass of the degradation products to help elucidate their structures. Potential degradation products could include palmitic acid, myristic acid, and serine from hydrolysis of the ester and amide bonds.

-

Potential Signaling Pathway Involvement

While this compound is primarily known as a skin conditioning agent, related lipoamino acids have been shown to engage in specific cellular signaling pathways that contribute to skin barrier health. For instance, N-palmitoyl serinol (a structurally similar molecule) has been shown to stimulate the production of long-chain ceramides (B1148491) in keratinocytes.[10] This effect is mediated through the activation of the cannabinoid receptor CB1, which in turn upregulates ceramide synthases (CerS) 2 and 3.[10][11] This leads to an enhanced epidermal permeability barrier function.[12] It is plausible that this compound could act through a similar mechanism to support the skin's natural barrier.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. This compound - Cosmetic Analysis [cosmeticanalysis.com]

- 3. ewg.org [ewg.org]

- 4. This compound | C33H65NO4 | CID 54485594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 156042-32-9 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. mdpi.com [mdpi.com]

- 11. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palmitoyl Myristyl Serinate and its Relation to Ceramide A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Palmitoyl Myristyl Serinate, a synthetic ceramide analogue, and its relationship to Ceramide A2. It delves into the physicochemical properties, synthesis, and proposed mechanism of action of this molecule, with a particular focus on its application in hair care for repairing and strengthening damaged hair. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by ceramide analogues in the context of hair follicle biology.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the stratum corneum and the hair cuticle, playing a crucial role in maintaining the barrier function and structural integrity of both skin and hair.[1] Natural ceramides are composed of a sphingosine (B13886) or phytosphingosine (B30862) backbone N-acylated with a fatty acid. Due to the complexity and cost associated with the extraction and purification of natural ceramides, synthetic analogues have been developed for use in cosmetic and therapeutic formulations.

This compound is a synthetic N-acyl amino acid derivative that functions as a ceramide analogue, specifically mimicking the structure and function of Ceramide 2, a natural lipid found in the hair cuticle.[2] This molecule is the primary active component of the cosmetic ingredient commercially known as Ceramide A2™.[2][3] Ceramide A2™ is a formulation designed to reinforce cell cohesion within the hair shaft, thereby protecting and repairing damaged hair.[4][5] This guide will explore the technical details of this compound, its formulation as Ceramide A2™, and its biological rationale for use in hair care.

Physicochemical Properties of this compound

This compound is the product of the condensation of palmitic acid and serine, followed by esterification with myristyl alcohol. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate |

| Synonyms | This compound, Ceramide A2, L-Serine, N-(1-oxohexadecyl)-, tetradecyl ester |

| Molecular Formula | C₃₃H₆₅NO₄ |

| Molecular Weight | 539.9 g/mol |

| Appearance | White to off-white solid or waxy substance |

| Solubility | Soluble in oils and organic solvents; limited solubility in water |

| INCI Name (for the blend) | Aqua (and) Glycerin (and) PEG-8 (and) PEG-8/SMDI Copolymer (and) this compound (and) Sodium Polyacrylate |

Data sourced from public chemical databases and supplier information.

Synthesis of this compound

While a detailed, proprietary synthesis protocol for this compound is not publicly available, the general chemical pathway involves a two-step process:

-

N-acylation of Serine: The amino group of the amino acid L-serine is acylated with palmitic acid. This reaction typically involves the activation of the carboxylic acid group of palmitic acid (e.g., conversion to an acyl chloride or use of a coupling agent) to facilitate the formation of an amide bond with the serine.

-

Esterification: The carboxylic acid group of the N-palmitoyl serine intermediate is then esterified with myristyl alcohol. This step is typically carried out in the presence of an acid catalyst.

The logical workflow for this synthesis is depicted in the following diagram:

Relation to Ceramide A2 and Mechanism of Action in Hair

This compound is marketed as a "Ceramide A2" because it is a structural analogue of the natural Ceramide 2 found in hair.[2] The "A2" designation likely refers to its amide linkage to an amino acid (serine) derivative. The commercial product, Ceramide A2™, is a formulation containing this compound that is designed to repair and protect damaged hair.[3]

The proposed mechanism of action for Ceramide A2™ is based on its ability to mimic the function of natural ceramides in the hair cuticle. The cuticle is the outermost layer of the hair shaft and is composed of overlapping scales. The integrity of the cuticle is maintained by a lipid-rich cement, of which ceramides are a key component.[1] Chemical treatments (e.g., bleaching, dyeing, perming) and environmental stressors can deplete these natural lipids, leading to a rough, porous, and weakened hair fiber.

By depositing on the hair shaft, this compound is thought to replenish these lost lipids, effectively "re-cementing" the cuticle scales. This action is expected to:

-

Reinforce the hair structure: By filling in gaps in the cuticle, it can improve the mechanical strength and elasticity of the hair fiber.

-

Protect the hair: A smoother, more intact cuticle provides better protection against further damage from environmental factors and styling.

-